molecular formula C15H13IN2O2S B15414607 1H-Pyrrolo[2,3-b]pyridine, 2-iodo-3-methyl-1-[(4-methylphenyl)sulfonyl]-

1H-Pyrrolo[2,3-b]pyridine, 2-iodo-3-methyl-1-[(4-methylphenyl)sulfonyl]-

Cat. No.: B15414607
M. Wt: 412.2 g/mol
InChI Key: YSJJXKLCMMTFAW-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 2-iodo-3-methyl-1-[(4-methylphenyl)sulfonyl]- is a useful research compound. Its molecular formula is C15H13IN2O2S and its molecular weight is 412.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrrolo[2,3-b]pyridine, 2-iodo-3-methyl-1-[(4-methylphenyl)sulfonyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrolo[2,3-b]pyridine, 2-iodo-3-methyl-1-[(4-methylphenyl)sulfonyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H13IN2O2S

Molecular Weight

412.2 g/mol

IUPAC Name

2-iodo-3-methyl-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine

InChI

InChI=1S/C15H13IN2O2S/c1-10-5-7-12(8-6-10)21(19,20)18-14(16)11(2)13-4-3-9-17-15(13)18/h3-9H,1-2H3

InChI Key

YSJJXKLCMMTFAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=CC=N3)C(=C2I)C

Origin of Product

United States

Biological Activity

1H-Pyrrolo[2,3-b]pyridine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. Specifically, the compound 1H-Pyrrolo[2,3-b]pyridine, 2-iodo-3-methyl-1-[(4-methylphenyl)sulfonyl]- is notable for its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.

  • Molecular Formula : C14H11IN2O2S
  • Molecular Weight : 398.22 g/mol
  • CAS Number : 943324-07-0

1H-Pyrrolo[2,3-b]pyridine derivatives often act through the inhibition of specific enzymes or receptors. For instance:

  • Phosphodiesterase Inhibition : Some related compounds have been shown to inhibit phosphodiesterase (PDE) enzymes, particularly PDE4B, which plays a crucial role in inflammatory processes. Inhibition of PDE4B can lead to reduced levels of pro-inflammatory cytokines such as TNF-α, making these compounds potential candidates for treating inflammatory diseases .

Antiinflammatory Effects

Research indicates that compounds in this class can significantly inhibit TNF-α release from macrophages exposed to pro-inflammatory stimuli. For example, a derivative demonstrated an IC50 value of approximately 0.48 μM against PDE4B, showcasing its potency as an anti-inflammatory agent .

Selectivity and Safety Profile

The selectivity of these compounds against various central nervous system (CNS) receptors is crucial for minimizing side effects. The aforementioned derivative displayed weak activity against several CNS targets, indicating a favorable safety profile for further development in CNS-related disorders .

Case Studies and Research Findings

StudyCompoundActivityIC50 ValueNotes
11hPDE4B Inhibition0.48 μMEffective in reducing TNF-α release from macrophages.
11hCNS Receptor Interaction>10 μMWeak activity against multiple CNS receptors.
VariousSAR Studies on Pyrrolo CompoundsRanging from 0.11–1.1 μMVariations in substitution affect potency significantly.

Structure-Activity Relationship (SAR)

The biological activity of 1H-Pyrrolo[2,3-b]pyridine derivatives is highly dependent on their structural modifications:

  • Substituent Effects : The introduction of different substituents on the pyrrolo ring can enhance or diminish activity against PDE4B and other targets. For instance, variations at the amide portion significantly influenced IC50 values across tested compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.